5-Hydroxy-2-(methylamino)benzaldehyde
CAS No.: 70127-99-0
Cat. No.: VC18710225
Molecular Formula: C8H9NO2
Molecular Weight: 151.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 70127-99-0 |
|---|---|
| Molecular Formula | C8H9NO2 |
| Molecular Weight | 151.16 g/mol |
| IUPAC Name | 5-hydroxy-2-(methylamino)benzaldehyde |
| Standard InChI | InChI=1S/C8H9NO2/c1-9-8-3-2-7(11)4-6(8)5-10/h2-5,9,11H,1H3 |
| Standard InChI Key | VLNDERXCPZQXFQ-UHFFFAOYSA-N |
| Canonical SMILES | CNC1=C(C=C(C=C1)O)C=O |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
5-Hydroxy-2-(methylamino)benzaldehyde belongs to the class of aromatic aldehydes with additional hydroxyl and methylamino substituents. The benzene ring is substituted at three positions:
-
Position 1: Aldehyde group (), which acts as a strong electron-withdrawing group.
-
Position 2: Methylamino group (), providing both electron-donating and basic properties.
-
Position 5: Hydroxyl group (), contributing hydrogen-bonding capacity and acidity.
The interplay between these groups creates a polarized electronic environment, influencing the compound’s reactivity and stability. The canonical SMILES representation () and IUPAC name (5-hydroxy-2-(methylamino)benzaldehyde) further clarify its connectivity.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 151.16 g/mol |
| IUPAC Name | 5-hydroxy-2-(methylamino)benzaldehyde |
| CAS Registry Number | 70127-99-0 |
| InChI Key | VLNDERXCPZQXFQ-UHFFFAOYSA-N |
Electronic and Steric Effects
The hydroxyl group at position 5 donates electrons via resonance, while the aldehyde at position 1 withdraws electrons inductively. This duality creates regions of high and low electron density, facilitating interactions with electrophiles and nucleophiles. The methylamino group introduces steric hindrance, which moderates reaction kinetics and selectivity.
Synthesis and Reaction Mechanisms
Synthetic Pathways
The compound is synthesized through a condensation reaction between 2-hydroxy-5-methylbenzaldehyde and a methylamine derivative in ethanol under reflux. Key steps include:
-
Activation: Protonation of the amine to enhance nucleophilicity.
-
Nucleophilic Attack: The methylamine attacks the aldehyde carbonyl carbon, forming an imine intermediate.
-
Tautomerization: The intermediate undergoes proton transfer to stabilize the final product.
This method yields moderate to high purity, though optimization of reaction time and temperature is critical to minimizing side products.
Reaction Mechanisms
5-Hydroxy-2-(methylamino)benzaldehyde participates in two primary reaction types:
-
Nucleophilic Addition: The aldehyde group reacts with nucleophiles (e.g., hydrazines) to form hydrazones.
-
Electrophilic Substitution: The hydroxyl group directs electrophiles (e.g., nitronium ions) to the para position relative to itself.
Proton transfer between the hydroxyl and methylamino groups generates zwitterionic intermediates, which stabilize transition states during these reactions.
Spectroscopic Characterization
Infrared (IR) Spectroscopy
IR analysis reveals characteristic absorption bands:
-
C=O Stretch: 1680–1700 cm (aldehyde carbonyl).
-
O–H Stretch: 3200–3600 cm (hydroxyl group).
-
C–N Stretch: 1250–1350 cm (methylamino group).
These peaks confirm the presence of functional groups and their electronic environments.
Nuclear Magnetic Resonance (NMR)
While specific NMR data for this compound is limited in the provided sources, analogous structures exhibit the following signals:
-
Aldehyde Proton: 9.8–10.2 ppm (singlet).
-
Aromatic Protons: 6.5–7.5 ppm (complex splitting due to substituents).
-
Methylamino Protons: 2.8–3.2 ppm (singlet for ).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume